molecular formula C10H12O4 B14026432 Ethyl 3-hydroxy-2-methoxybenzoate

Ethyl 3-hydroxy-2-methoxybenzoate

Cat. No.: B14026432
M. Wt: 196.20 g/mol
InChI Key: NZMYDHMXPDOGJL-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-methoxybenzoate is an organic compound with the molecular formula C10H12O4. . This compound is a derivative of benzoic acid and is characterized by the presence of a hydroxy group at the third position and a methoxy group at the second position on the benzene ring, with an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-2-methoxybenzoate can be synthesized through various methods. One common method involves the esterification of 3-hydroxy-2-methoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-hydroxy-2-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-2-methoxybenzoate involves its interaction with various molecular targets. The hydroxy and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The ester functional group can also undergo hydrolysis to release the corresponding acid, which may have additional biological effects.

Comparison with Similar Compounds

Ethyl 3-hydroxy-2-methoxybenzoate can be compared with other similar compounds such as:

This compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules.

Biological Activity

Ethyl 3-hydroxy-2-methoxybenzoate is a compound belonging to the methoxybenzoate family, recognized for its diverse biological activities. This article delves into its biological properties, including its synthesis, mechanisms of action, and potential applications in various fields such as pharmaceuticals and agrochemicals.

Chemical Structure and Synthesis

This compound has a molecular formula of C10H12O4, featuring a hydroxyl group (-OH) and a methoxy group (-OCH₃) attached to a benzoate structure. The synthesis typically involves several steps, including esterification and regioselective protection-deprotection strategies that yield the final product with high purity .

Antimicrobial Activity

Research indicates that derivatives of 3-hydroxybenzoic acid, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibacterial agents .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeTarget OrganismsReference
This compoundAntibacterialStaphylococcus aureus
Mthis compoundAntibacterialEscherichia coli
Methyl 3-hydroxy-4-methoxybenzoateAntifungalCandida albicans

Antioxidant Activity

This compound also exhibits antioxidant properties. It has been shown to reduce the production of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This activity is crucial for preventing various diseases linked to oxidative stress .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment. The mechanism involves the regulation of apoptotic pathways and modulation of gene expression related to cell survival .

Case Studies

  • Antifeedant Activity Against Pine Weevil : A study evaluated the antifeedant effects of various hydroxy-methoxybenzoates on the pine weevil (Hylobius abietis). This compound was among the compounds tested, demonstrating significant antifeedant activity that could offer an environmentally friendly alternative to traditional insecticides .
  • Cytoprotective Effects : In vitro studies have shown that this compound can protect human cell lines from gamma-induced oxidative damage. The protective effect is mediated through the activation of transcription factors that enhance the expression of cytoprotective genes .

The biological activities of this compound can be attributed to its ability to interact with various biological molecules:

  • Antioxidant Mechanism : By scavenging free radicals and reducing ROS levels, it mitigates oxidative stress.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes or inhibits essential metabolic pathways in microorganisms.
  • Cytotoxic Mechanism : Induction of apoptosis in cancer cells involves modulation of Bcl-2 family proteins and activation of caspases.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 3-hydroxy-2-methoxybenzoate

InChI

InChI=1S/C10H12O4/c1-3-14-10(12)7-5-4-6-8(11)9(7)13-2/h4-6,11H,3H2,1-2H3

InChI Key

NZMYDHMXPDOGJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)O)OC

Origin of Product

United States

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